1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone
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Overview
Description
1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone is a complex organic compound that features a piperazine ring, a pyridazine ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with phenyl isocyanate under controlled conditions.
Synthesis of the Pyridazine Ring: The pyridazine ring is often synthesized via the reaction of hydrazine with a suitable diketone, followed by cyclization.
Thioether Linkage Formation: The final step involves the coupling of the piperazine and pyridazine rings through a thioether linkage. This can be achieved by reacting the piperazine derivative with a pyridazine thiol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may affect the carbonyl group or other reducible functionalities.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: May be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the pyridazine ring may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenylpiperazin-1-yl)-2-(pyridazin-3-ylthio)ethanone: Lacks the o-tolyl group, which may affect its binding properties and biological activity.
1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone: Contains a phenyl group instead of an o-tolyl group, potentially altering its chemical and biological properties.
Uniqueness
1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone is unique due to the presence of both the piperazine and pyridazine rings, as well as the thioether linkage. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS/c1-18-7-5-6-10-20(18)21-11-12-22(25-24-21)29-17-23(28)27-15-13-26(14-16-27)19-8-3-2-4-9-19/h2-12H,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGMLHYXLRGPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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